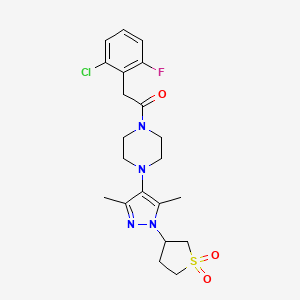
2-(2-chloro-6-fluorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chloro-6-fluorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H26ClFN4O3S and its molecular weight is 468.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
This compound is structurally related to molecules that have been studied for their interactions with specific receptors, such as the CB1 cannabinoid receptor. For example, research into similar compounds has explored their binding mechanisms and conformational dynamics, providing insights into receptor-ligand interactions and the development of pharmacophore models for receptor ligands (Shim et al., 2002).
Structural Characterization
Compounds with similar structural features have been synthesized and characterized, highlighting the importance of molecular structure in their biological activities. Such studies often include crystallography to elucidate the spatial arrangement of atoms, which is crucial for understanding how these molecules interact with biological targets (Carlos Bustos et al., 2015).
Antibacterial and Antifungal Activities
Derivatives of this compound class have been designed and evaluated for their antibacterial and antifungal properties. These studies contribute to the discovery of new therapeutic agents for treating infections. Research has shown that azole-containing piperazine derivatives exhibit moderate to significant antimicrobial activities, highlighting the potential of such compounds in developing new antibiotics (Lin-Ling Gan et al., 2010).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClFN4O3S/c1-14-21(15(2)27(24-14)16-6-11-31(29,30)13-16)26-9-7-25(8-10-26)20(28)12-17-18(22)4-3-5-19(17)23/h3-5,16H,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEREGVBXIUVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
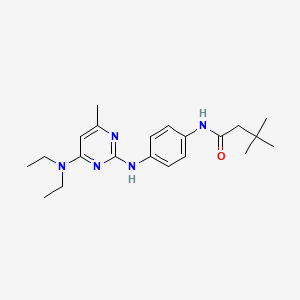
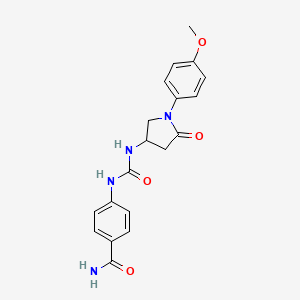
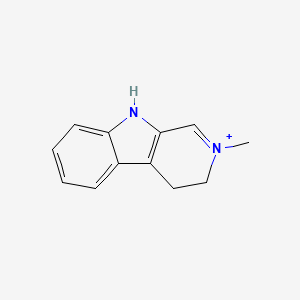
![3-(benzenesulfonyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2701791.png)
![2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide](/img/structure/B2701792.png)
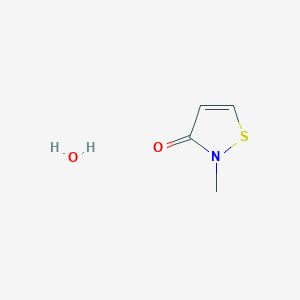
![(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2701797.png)
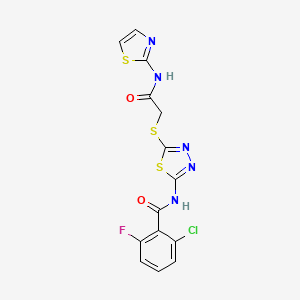
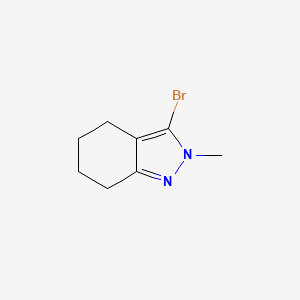
![N-(3,5-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2701802.png)
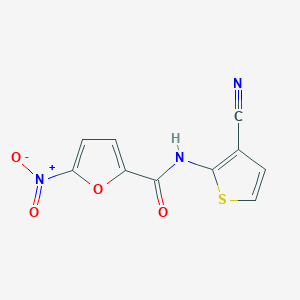
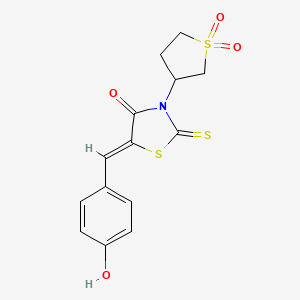
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2701807.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide](/img/structure/B2701810.png)
